molecular formula C25H17ClN2O4 B11180288 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)

Cat. No.: B11180288
M. Wt: 444.9 g/mol
InChI Key: FAIYIIQEOYDBRL-UHFFFAOYSA-N
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Description

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a synthetic organic compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a 4-chlorophenyl group linked to two 4-hydroxyquinolin-2(1H)-one moieties. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) typically involves the condensation of 4-hydroxyquinolin-2(1H)-one with 4-chlorobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is unique due to its specific quinoline structure, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in various fields of research.

Properties

Molecular Formula

C25H17ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C25H17ClN2O4/c26-14-11-9-13(10-12-14)19(20-22(29)15-5-1-3-7-17(15)27-24(20)31)21-23(30)16-6-2-4-8-18(16)28-25(21)32/h1-12,19H,(H2,27,29,31)(H2,28,30,32)

InChI Key

FAIYIIQEOYDBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)O)O

Origin of Product

United States

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